molecular formula C10H12N4 B15115175 N-cyclobutylpyrazolo[1,5-a]pyrimidin-5-amine

N-cyclobutylpyrazolo[1,5-a]pyrimidin-5-amine

Cat. No.: B15115175
M. Wt: 188.23 g/mol
InChI Key: MZEDJGVPQQWZAB-UHFFFAOYSA-N
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Description

N-cyclobutylpyrazolo[1,5-a]pyrimidin-5-amine is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrimidine family. This compound features a fused ring system combining pyrazole and pyrimidine rings, with a cyclobutyl group attached to the nitrogen atom. Pyrazolo[1,5-a]pyrimidines are known for their significant impact in medicinal chemistry and material science due to their diverse biological activities and photophysical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclobutylpyrazolo[1,5-a]pyrimidin-5-amine typically involves the cyclization of appropriate precursors. One common method includes the reaction of 3-aminopyrazole with a suitable β-dicarbonyl compound under acidic or basic conditions to form the pyrazolo[1,5-a]pyrimidine core. The cyclobutyl group can be introduced via nucleophilic substitution reactions using cyclobutyl halides .

Industrial Production Methods

Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and purity. These methods often utilize automated reactors and optimized reaction conditions to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions

N-cyclobutylpyrazolo[1,5-a]pyrimidin-5-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted pyrazolo[1,5-a]pyrimidines with different functional groups, which can be further utilized in medicinal chemistry and material science .

Scientific Research Applications

N-cyclobutylpyrazolo[1,5-a]pyrimidin-5-amine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N-cyclobutylpyrazolo[1,5-a]pyrimidin-5-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. This interaction can affect various cellular pathways, leading to the desired biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 3,6-dinitropyrazolo[1,5-a]pyrimidine-5,7-diamine
  • 5-amino-3,6-dinitropyrazolo[1,5-a]pyrimidin-7(4H)-one
  • Pyrazolo[1,5-a]pyrimidine derivatives with different substituents

Uniqueness

N-cyclobutylpyrazolo[1,5-a]pyrimidin-5-amine is unique due to the presence of the cyclobutyl group, which can influence its biological activity and chemical reactivity. This structural feature distinguishes it from other pyrazolo[1,5-a]pyrimidine derivatives and can lead to different pharmacological profiles and applications .

Properties

Molecular Formula

C10H12N4

Molecular Weight

188.23 g/mol

IUPAC Name

N-cyclobutylpyrazolo[1,5-a]pyrimidin-5-amine

InChI

InChI=1S/C10H12N4/c1-2-8(3-1)12-9-5-7-14-10(13-9)4-6-11-14/h4-8H,1-3H2,(H,12,13)

InChI Key

MZEDJGVPQQWZAB-UHFFFAOYSA-N

Canonical SMILES

C1CC(C1)NC2=NC3=CC=NN3C=C2

Origin of Product

United States

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